molecular formula C6H17InP B078571 (Diethylphosphino)dimethylindium CAS No. 12148-78-6

(Diethylphosphino)dimethylindium

Cat. No.: B078571
CAS No.: 12148-78-6
M. Wt: 234.99 g/mol
InChI Key: LGXSGCXPAVMKAB-UHFFFAOYSA-N
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Description

(Diethylphosphino)dimethylindium (CAS No. 12148-78-6) is an organoindium compound with the molecular formula C₆H₁₆InP and a molecular weight of 234.99 g/mol . It features a hybrid structure combining a dimethylindium core [(CH₃)₂In] and a diethylphosphine ligand [(C₂H₅)₂PH], forming a heteroleptic complex. The compound is synthesized via ligand substitution reactions, where dimethylindium precursors react with diethylphosphine under controlled conditions. Its IUPAC name, diethylphosphane;dimethylindium, reflects this dual-ligand coordination .

Key properties include a purity of 96% and a canonical SMILES notation of CCPCC.C[In]C, indicating the connectivity of the ethyl-phosphorus and methyl-indium moieties .

Properties

CAS No.

12148-78-6

Molecular Formula

C6H17InP

Molecular Weight

234.99 g/mol

InChI

InChI=1S/C4H11P.2CH3.In/c1-3-5-4-2;;;/h5H,3-4H2,1-2H3;2*1H3;

InChI Key

LGXSGCXPAVMKAB-UHFFFAOYSA-N

SMILES

CCPCC.C[In]C

Canonical SMILES

CCPCC.C[In]C

Other CAS No.

12148-78-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (Diethylphosphino)dimethylindium with structurally related organoindium compounds, focusing on ligand substitution effects and physicochemical properties:

Compound CAS No. Molecular Formula Ligand Type Molecular Weight (g/mol) Key Properties/Applications
This compound 12148-78-6 C₆H₁₆InP Phosphine + Alkyl 234.99 High electron donation; catalytic potential
Dimethylaminodimethylindium Not available C₄H₁₂InN Amino + Alkyl ~175.95 Enhanced Lewis acidity; used in CVD processes
(t-Butoxy)dimethylindium 6917-65-3 C₆H₁₅InO Alkoxy + Alkyl 242.00 Improved thermal stability; semiconductor precursor
(i-Propoxy)dimethylindium Not available C₅H₁₃InO Alkoxy + Alkyl ~214.00 Moderate reactivity; intermediate in synthesis
Ethoxydiethylindium 54702-73-7 C₆H₁₅InO Alkoxy + Alkyl 242.00 Volatile liquid; used in thin-film deposition

Structural and Functional Analysis

  • Ligand Effects: Phosphine vs. Alkoxy/Amino Ligands: Phosphine ligands (e.g., in this compound) are stronger σ-donors and weaker π-acceptors compared to alkoxy (e.g., t-butoxy) or amino ligands. This enhances the compound’s electron-richness, making it suitable for catalytic C–C coupling reactions . In contrast, alkoxy-substituted indium compounds (e.g., (t-Butoxy)dimethylindium) exhibit higher thermal stability due to the steric bulk and electronegativity of oxygen, favoring applications in chemical vapor deposition (CVD) . Steric Considerations: The diethylphosphine ligand offers moderate steric hindrance, balancing reactivity and stability. Bulkier ligands like t-butoxy reduce reactivity but improve shelf life .
  • Reactivity Trends: Phosphine-containing indium complexes are more reactive toward electrophiles due to the labile In–P bond. For example, this compound may undergo ligand exchange more readily than (i-Propoxy)dimethylindium, which has stronger In–O bonds . Amino ligands (e.g., in Dimethylaminodimethylindium) increase Lewis acidity, enhancing coordination to electron-deficient substrates in polymerization or cross-coupling reactions .

Research Implications and Gaps

The provided evidence highlights a need for further studies on:

Catalytic Applications: Comparative studies of phosphine vs. alkoxy/amino indium complexes in cross-coupling or polymerization reactions.

Thermal Stability: Quantitative analysis of decomposition temperatures for this compound versus alkoxy-substituted analogs.

Synthetic Pathways : Optimization of ligand-exchange protocols to improve yields of hybrid indium-phosphine complexes.

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